![molecular formula C9H9NO2 B091181 Diacetylpyridine CAS No. 16174-40-6](/img/structure/B91181.png)
Diacetylpyridine
Overview
Description
Diacetylpyridine, specifically 2,6-diacetylpyridine, is an organic compound with the chemical formula C₉H₉NO₂. It is a white crystalline solid that is soluble in organic solvents. This compound is a disubstituted pyridine, meaning it has two acetyl groups attached to the pyridine ring. This compound is primarily used as a precursor to ligands in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diacetylpyridine typically begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process can be achieved using oxidizing agents such as potassium permanganate or selenium dioxide. The diketone can then be formed from the diester of picolinic acid groups through a Claisen condensation reaction. The resulting adduct can be decarboxylated to yield diacetylpyridine .
Another method involves treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide, which provides an alternative synthesis route for the diketone .
Industrial Production Methods: In industrial settings, the preparation of 2,6-diacetylpyridine can be carried out using alkali metal or alkaline earth metal as the alkaline reagent. The Claisen condensation of 2,6-pyridine dicarboxylic acid diethyl ester and ethyl acetate is performed to obtain 2,6-diacetylpyridine. This method is advantageous as it does not require special treatment for the reaction raw materials and the alkaline reagent .
Chemical Reactions Analysis
Types of Reactions: Diacetylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction of this compound can yield dihydropyridine derivatives.
Substitution: It can participate in substitution reactions to form Schiff base ligands through condensation with substituted anilines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, selenium dioxide.
Reduction: Sodium borohydride.
Substitution: Substituted anilines, hydroxylamine hydrochloride.
Major Products:
Oxidation Products: Oximes, hydrazones.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Schiff base ligands.
Scientific Research Applications
Analytical Chemistry
Spectrophotometric Methods
Diacetylpyridine is frequently employed as a reagent in spectrophotometric methods for the determination of metal ions. For instance, 2,6-diacetylpyridine-bis-4-phenyl-3-thiosemicarbazone (DAPBPTSC) has been developed for the selective extraction and determination of cadmium(II) in food and water samples. The complex formed exhibits maximum absorbance at around 390 nm, demonstrating its utility in environmental monitoring and food safety .
Table 1: Spectrophotometric Applications of this compound Derivatives
Biochemical Applications
Antimicrobial Activity
this compound derivatives have shown promising antimicrobial properties. Studies have demonstrated that metal complexes derived from DAP exhibit significant antibacterial and antifungal activities. For example, platinum metal complexes synthesized from DAP and thiosemicarbazide were tested against various pathogens, showing efficacy comparable to standard antibiotics .
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of DAP-derived complexes, it was found that certain platinum complexes displayed potent activity against both bacterial and fungal strains. The results indicated that these complexes could serve as potential alternatives to traditional antimicrobial agents .
Material Science
Catalysis
this compound is utilized in the synthesis of various catalysts, particularly in organometallic chemistry. For instance, tris(cyclopentadienyl)lanthanide complexes incorporating DAP derivatives have been reported as effective catalysts for hydroboration reactions of aldehydes and ketones . This application highlights DAP's role in facilitating chemical transformations in synthetic organic chemistry.
Synthesis of Bioactive Compounds
Bioactive Scaffolds
In medicinal chemistry, DAP serves as a scaffold for synthesizing bioactive compounds. Its derivatives have been explored for their potential anti-cancer properties and as precursors for developing new pharmaceuticals. The synthesis of bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine has been linked to enhanced biological activity against cancer cell lines .
Mechanism of Action
The mechanism of action of diacetylpyridine primarily involves its ability to form coordination complexes with metal ions. These complexes can traverse a wide range of oxidation states, making them effective catalysts in various chemical reactions. The molecular targets and pathways involved include the formation of Schiff base ligands and macrocyclic tetradentate ligands through condensation reactions .
Comparison with Similar Compounds
Diacetylpyridine can be compared with other similar compounds such as:
2-Acetylpyridine: This compound has only one acetyl group attached to the pyridine ring, making it less versatile in forming coordination complexes compared to this compound.
2,6-Diformylpyridine: This compound has two formyl groups instead of acetyl groups, which affects its reactivity and the types of ligands it can form.
3,5-Diacetyl-2,6-dimethylpyridine: This compound has additional methyl groups, which can influence its steric properties and reactivity in chemical reactions.
This compound is unique due to its ability to form a wide range of coordination complexes and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-(2-acetylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-10-9(8)7(2)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHCQGUWHXGMQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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